(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

Beschreibung

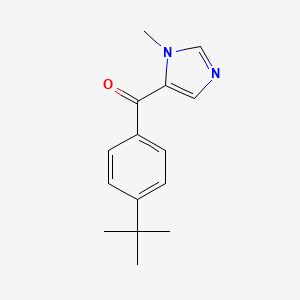

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone (CAS: 1450738-86-9) is a methanone derivative featuring a 4-tert-butylphenyl group and a 3-methylimidazol-4-yl moiety. Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol . The compound is characterized by a ketone bridge connecting a bulky tert-butyl-substituted aromatic ring to a nitrogen-containing heterocycle (imidazole).

Eigenschaften

Molekularformel |

C15H18N2O |

|---|---|

Molekulargewicht |

242.32 g/mol |

IUPAC-Name |

(4-tert-butylphenyl)-(3-methylimidazol-4-yl)methanone |

InChI |

InChI=1S/C15H18N2O/c1-15(2,3)12-7-5-11(6-8-12)14(18)13-9-16-10-17(13)4/h5-10H,1-4H3 |

InChI-Schlüssel |

PUDCUVRZGCCOTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CN2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Methanongruppe in eine Methylengruppe umwandeln.

Substitution: Der Imidazolring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem alkalischen Medium oder Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nitrierung mit Salpetersäure und Schwefelsäure, Halogenierung mit Halogenen in Gegenwart eines Katalysators.

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Methylenderivate.

Substitution: Nitro- oder Halogenderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanon als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzyminteraktionen und Protein-Liganden-Bindungen verwendet werden. Es ist bekannt, dass sein Imidazolring mit verschiedenen biologischen Zielen interagiert, was ihn bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Molekülen nützlich macht.

Medizin

In der Medizin haben Derivate von (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanon Potenzial als therapeutische Mittel gezeigt. Sie können bei der Entwicklung von Medikamenten eingesetzt werden, die auf bestimmte Enzyme oder Rezeptoren abzielen, insbesondere solche, die an entzündlichen und infektiösen Krankheiten beteiligt sind.

Industrie

Im Industriesektor wird diese Verbindung zur Herstellung von Spezialchemikalien und -materialien verwendet. Seine Stabilität und Reaktivität machen es für den Einsatz in Beschichtungen, Klebstoffen und Polymeradditiven geeignet.

Wirkmechanismus

Der Wirkmechanismus von (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanon beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Der Imidazolring kann mit Metallionen in den aktiven Zentren von Enzymen koordinieren und so deren Aktivität hemmen. Zusätzlich kann die Tert-butylphenylgruppe mit hydrophoben Taschen in Proteinen interagieren und so die Bindungsaffinität und Spezifität erhöhen.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methylene group.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Methylene derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of imidazole, including (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone, exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 50 |

| 2 | Escherichia coli | 100 |

| 3 | Pseudomonas aeruginosa | 75 |

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, a derivative similar to this compound was tested against breast cancer cell lines, revealing a significant reduction in cell viability .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF-7 (Breast Cancer) | 15 |

| B | HeLa (Cervical Cancer) | 20 |

| C | A549 (Lung Cancer) | 25 |

Case Study 1: Synthesis and Evaluation

A comprehensive study conducted by Brahmbhatt et al. focused on synthesizing various imidazole derivatives, including those related to this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard testing methods. The findings highlighted the potential of these compounds as effective therapeutic agents against resistant bacterial strains and cancer cells .

Case Study 2: Structure-Activity Relationship

Another significant study explored the structure-activity relationship (SAR) of imidazole derivatives. The research demonstrated that modifications in the substituents on the imidazole ring significantly impacted the biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms enhanced both antimicrobial and anticancer activities .

Table 3: Structure-Activity Relationship Findings

| Modification | Activity Change |

|---|---|

| Increased alkyl chain length | Enhanced activity |

| Electron-withdrawing groups | Reduced activity |

Wirkmechanismus

The mechanism of action of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Thermal Stability and Decomposition

Thermal stability is a critical parameter for functional compounds.

*The tert-butyl group in the target compound may enhance thermal stability due to steric bulk, though the absence of extensive H-bonding (compared to tetrazole-based analogs) could reduce resilience at high temperatures .

Crystallographic and Structural Properties

Crystal packing and density are influenced by substituents and intermolecular interactions:

Host-Guest Interactions and Solubility

Phosphine ligands with tert-butyl or adamantyl substituents exhibit distinct host-guest association constants (Kₐ):

| Compound | Association Constant (Kₐ) | Key Feature | Reference |

|---|---|---|---|

| AdTPP (adamantyl-substituted phosphine) | ~2 × 10² | Hydrophobic adamantyl | |

| tert-butyl-substituted phosphines | ~10² | tert-butyl group |

The tert-butyl group in this compound may similarly enhance hydrophobicity, favoring interactions in non-polar media. However, its ketone and imidazole functionalities could introduce polar character, complicating direct comparisons with phosphines .

Functional Group and Substituent Effects

- tert-Butyl Groups : Present in both the target compound and 1,2-bis(4-tert-butylphenyl)ethane (a sensitizer in patents), tert-butyl groups improve solubility in organic solvents and steric shielding .

- Imidazole vs. Tetrazole : The imidazole ring in the target compound offers coordination sites for metal binding, unlike tetrazole-based analogs, which prioritize H-bonding .

Biologische Aktivität

The compound (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole and phenyl compounds often possess significant antibacterial and antifungal properties. For instance, similar compounds have been tested against various bacterial strains, showing varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 100 µg/mL to 400 µg/mL against Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Compounds with imidazole rings are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. For example, some studies have focused on how similar structures inhibit cytosolic carboxypeptidase 1 (CCP1), which plays a role in regulating glutamate levels in the brain .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with Enzymes : The compound likely interacts with target enzymes, inhibiting their activity and altering metabolic pathways.

- Molecular Binding : Research suggests that the imidazole moiety can bind effectively to various biological targets, including proteins involved in signaling pathways related to inflammation and cell proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:

Q & A

Basic: What are the foundational synthetic routes for synthesizing (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone?

Answer:

The compound can be synthesized via Friedel-Crafts acylation , a method validated for structurally related aryl ketones. For example:

- React 4-tert-butylphenyl derivatives with acylating agents (e.g., imidazole-containing acyl chlorides) in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Key parameters include moisture-free environments to prevent catalyst hydrolysis and precise temperature control (reflux conditions) for optimal acylation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to reduce side reactions .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance regioselectivity .

- Continuous Flow Reactors : Implement flow chemistry for better heat/mass transfer and scalability, as demonstrated in industrial protocols for similar ketones .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Assign peaks for tert-butyl groups (δ ~1.3 ppm for ¹H) and imidazole protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₂₂N₂O: calculated 282.17 g/mol).

- X-ray Crystallography : Resolve stereochemical ambiguities, as shown for analogous methanones .

Advanced: How can researchers address discrepancies in spectroscopic or chromatographic data?

Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone ).

- Dynamic Degradation Analysis : Monitor sample stability via time-resolved HPLC to detect decomposition products (e.g., imidazole ring oxidation) .

Basic: What are the best practices for ensuring sample stability during experiments?

Answer:

- Temperature Control : Store samples at –20°C under inert atmospheres (N₂/Ar) to prevent oxidation .

- Matrix Stabilization : Add antioxidants (e.g., BHT) for long-term storage of imidazole-containing compounds .

Advanced: How can solvent effects influence reaction kinetics and product distribution?

Answer:

- Polar Solvents (e.g., DMF): Stabilize charged intermediates but may promote side reactions (e.g., hydrolysis).

- Nonpolar Solvents (e.g., toluene): Favor Friedel-Crafts acylation but require higher temperatures .

- Case Study : In the synthesis of (2-hydroxy-4-methylphenyl)methanones, ethanol was optimal for balancing reactivity and solubility .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for high-purity isolation .

Advanced: What experimental designs mitigate limitations in pollution or degradation studies?

Answer:

- Sample Diversity : Expand variability by incorporating >20 initial wastewater matrices to mimic real-world conditions .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track degradation kinetics without sample extraction .

Basic: How is the compound’s reactivity assessed in cross-coupling or functionalization reactions?

Answer:

- Buchwald-Hartwig Amination : Test palladium catalysts (e.g., Pd(dba)₂) to functionalize the aryl ketone moiety.

- Electrophilic Substitution : Evaluate regioselectivity at the imidazole or tert-butylphenyl group using nitration or halogenation .

Advanced: What strategies resolve contradictions between computational predictions and experimental results?

Answer:

- DFT Refinement : Recalculate HOMO/LUMO energies using solvent-corrected models (e.g., PCM) to align with observed reactivity .

- Experimental Validation : Perform control reactions (e.g., kinetic isotope effects) to verify mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.